Titanium disilicide

ULSI interconnects Salicide process Electrical resistivity

Selecting a silicide for ULSI contacts demands balancing resistivity, thermal stability, and silicon consumption. Titanium disilicide (TiSi₂, CAS 12039-83-7) resolves this with the lowest C54-phase bulk resistivity (~12.4-20 µΩ·cm) among refractory metal silicides, directly minimizing RC delay. • Stable Schottky barrier (~0.65 eV on Si) with robust 900°C thermal stability - outperforming NiSi above 700°C. • Self-limiting oxidation-resistant glass layer up to 600°C for high-temperature device integrity. • High-purity powder (≥99.5% metals basis); consistent particle size for reproducible thin-film processes.

Molecular Formula TiSi2
Si2Ti
Molecular Weight 104.04 g/mol
CAS No. 12039-83-7
Cat. No. B078298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium disilicide
CAS12039-83-7
Synonymstitanium disilicide
titanium silicate
titanium silicide
TS-1
Molecular FormulaTiSi2
Si2Ti
Molecular Weight104.04 g/mol
Structural Identifiers
SMILES[Si]=[Ti]=[Si]
InChIInChI=1S/2Si.Ti
InChIKeyDFJQEGUNXWZVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Disilicide (TiSi₂) Overview


Titanium disilicide (TiSi₂, CAS 12039-83-7) is a refractory metal silicide that exists primarily in two crystallographic polymorphs: the metastable base-centered orthorhombic C49 phase and the stable face-centered orthorhombic C54 phase. The C54 phase exhibits the lowest electrical resistivity among refractory metal silicides (~12.4–20 µΩ·cm), making it a foundational material for self-aligned silicide (salicide) contacts, gate electrodes, and interconnects in ultra-large-scale integration (ULSI) circuits [1]. TiSi₂ also demonstrates exceptional thermal stability on silicon up to ~900°C, stable Schottky barrier formation with Si (~0.65 eV), and the ability to form protective oxidation-resistant glass layers at elevated temperatures [1] [2].

Why TiSi₂ Cannot Be Replaced by Other Silicides


In silicide metallization schemes, the choice of material is governed by a narrow set of interdependent performance metrics including bulk resistivity, contact resistance, thermal budget compatibility, silicon consumption, and morphological stability during high-temperature processing. While alternative silicides such as CoSi₂, NiSi, MoSi₂, and WSi₂ offer advantages in specific niches, they introduce distinct and often prohibitive trade-offs. For example, CoSi₂ and NiSi provide wider process windows and lower sheet resistance on narrow lines, but CoSi₂ consumes significantly more silicon and NiSi suffers from severe thermal degradation above 700°C [1]. MoSi₂ and WSi₂, while offering superior oxidation resistance or high-temperature strength, exhibit substantially higher bulk resistivity (e.g., ~56 µΩ·cm for WSi₂) that compromises RC delay performance [2]. TiSi₂ occupies a unique performance envelope defined by its lowest-in-class C54-phase resistivity, robust 900°C thermal stability on Si, and well-characterized Schottky barrier behavior that cannot be replicated by any single alternative [3].

Quantitative Evidence for TiSi₂ Differentiation


Lowest Resistivity Among Refractory Silicides

In its fully annealed C54 phase, TiSi₂ exhibits a bulk resistivity of ~12.4 µΩ·cm, which is the lowest value reported for any refractory metal silicide [1]. This is significantly lower than alternative disilicides such as WSi₂, which exhibits a resistivity of ~56 µΩ·cm [2]. While CoSi₂ and NiSi offer lower sheet resistance on narrow lines due to different nucleation kinetics, their bulk resistivity remains comparable (14–20 µΩ·cm for CoSi₂ [3]), and they do not surpass TiSi₂'s intrinsic C54-phase minimum.

ULSI interconnects Salicide process Electrical resistivity

Schottky Barrier Height on Compound Semiconductors

On n-type GaAs, the Schottky barrier height (SBH) for TiSi₂ is measured at 0.64 eV, which is 0.13 eV lower than the SBH of CoSi₂ on the same substrate (0.77 eV) [1]. On p-type InP, TiSi₂ yields a SBH of 0.95 eV, slightly higher than the 0.93 eV measured for CoSi₂ [2]. On silicon, TiSi₂ typically exhibits a barrier height of ~0.60–0.65 eV [3].

Schottky diode Compound semiconductor Contact metallization

Oxidation Behavior vs. MoSi₂

TiSi₂ demonstrates a unique oxidation mechanism that differs fundamentally from MoSi₂. On oxidation at temperatures up to 600°C, TiSi₂ forms a protective titania-silica glass layer [1]. In contrast, oxidation of MoSi₂ at temperatures >1200°C leads to the formation of volatile MoO₃, which evaporates and compromises the protective SiO₂ scale, leading to accelerated material loss [2]. Furthermore, an oxidation rate of 0.0005 g/cm²/day has been measured for bulk TiSi₂ at 1100°C [3].

High-temperature oxidation Protective coating Refractory silicide

C49→C54 Phase Transformation Kinetics

The transformation from the high-resistivity C49 phase (~60–70 µΩ·cm) to the low-resistivity C54 phase (~12–24 µΩ·cm) in TiSi₂ is a kinetically controlled process with an activation energy of 3.9 ± 0.2 eV, independent of linewidth [1] [2]. This transformation occurs after rapid thermal processing at temperatures between 700 and 775°C [1]. In contrast, CoSi₂ and NiSi form low-resistivity phases at lower temperatures (600–800°C and <700°C, respectively) and do not require this high-temperature polymorphic transition, but they exhibit different limitations in thermal stability and silicon consumption [3].

Phase transformation Rapid thermal processing Salicide process

Procurement Scenarios for TiSi₂


Salicide Contacts and Gate Electrodes in CMOS

TiSi₂ remains a preferred material for salicide processes in CMOS technology nodes where its lowest-in-class C54-phase resistivity (~12.4 µΩ·cm) directly reduces RC delay [1]. Its well-characterized 0.65 eV Schottky barrier on Si and robust 900°C thermal stability ensure reliable contact performance in high-voltage or high-temperature operating environments where NiSi (which degrades above 700°C) is unsuitable [2]. The high activation energy (3.9 eV) of the C49→C54 transformation defines a specific thermal budget that must be accommodated, but once formed, the C54 phase provides long-term stability unmatched by CoSi₂ in certain integration schemes [3].

High-Temperature Contacts for Thermoelectrics and Power Devices

TiSi₂ has been successfully demonstrated as a high-temperature contact material for thermoelectric generators, with thermal stability tested up to 600°C and an actual temperature limit of ~800–940°C due to oxidation [1]. Its ability to form a protective titania-silica glass layer up to 600°C provides a self-limiting oxidation barrier [2]. This makes TiSi₂ a compelling choice for hot-side electrical contacts in TEGs and for power semiconductor devices where sustained high-temperature operation is required and where alternative silicides like NiSi would undergo catastrophic agglomeration.

Schottky Diodes on GaAs and InP

For GaAs-based devices, TiSi₂ offers a Schottky barrier height of 0.64 eV, which is 0.13 eV lower than CoSi₂ (0.77 eV), enabling lower turn-on voltages and different leakage current profiles [1]. On p-type InP, TiSi₂ provides a barrier of 0.95 eV [2]. This differentiation allows device engineers to select TiSi₂ for specific rectifying contact applications in III-V semiconductor technologies where barrier height tuning is critical for circuit performance.

Refractory Coatings for Oxidative Environments

Bulk TiSi₂ exhibits an oxidation rate of 0.0005 g/cm²/day at 1100°C and forms a protective glass layer up to 600°C [1] [2]. Unlike MoSi₂, which suffers from volatile MoO₃ evaporation above 1200°C, TiSi₂ maintains a non-volatile oxide scale in this intermediate temperature regime [3]. This property supports its use in heating elements, protective coatings, and structural components where oxidation resistance without catastrophic scale failure is required.

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